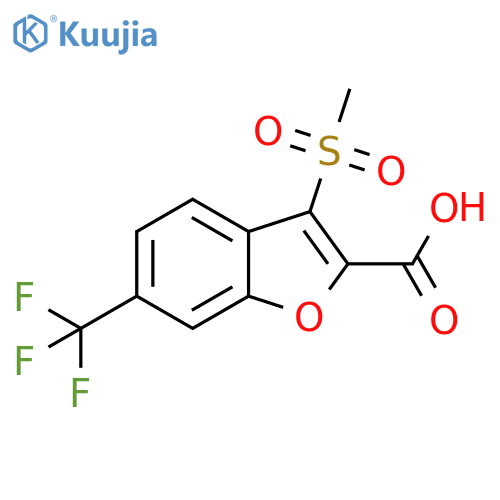Cas no 2138348-57-7 (2-Benzofurancarboxylic acid, 3-(methylsulfonyl)-6-(trifluoromethyl)-)

2138348-57-7 structure
商品名:2-Benzofurancarboxylic acid, 3-(methylsulfonyl)-6-(trifluoromethyl)-
CAS番号:2138348-57-7
MF:C11H7F3O5S
メガワット:308.230492830276
CID:5268850
2-Benzofurancarboxylic acid, 3-(methylsulfonyl)-6-(trifluoromethyl)- 化学的及び物理的性質
名前と識別子
-
- 2-Benzofurancarboxylic acid, 3-(methylsulfonyl)-6-(trifluoromethyl)-
-
- インチ: 1S/C11H7F3O5S/c1-20(17,18)9-6-3-2-5(11(12,13)14)4-7(6)19-8(9)10(15)16/h2-4H,1H3,(H,15,16)
- InChIKey: GTJLHOQEKHGYMV-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC(C(F)(F)F)=CC=C2C(S(C)(=O)=O)=C1C(O)=O
2-Benzofurancarboxylic acid, 3-(methylsulfonyl)-6-(trifluoromethyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-361122-0.25g |
3-methanesulfonyl-6-(trifluoromethyl)-1-benzofuran-2-carboxylic acid |
2138348-57-7 | 0.25g |
$2789.0 | 2023-03-07 | ||
| Enamine | EN300-361122-1.0g |
3-methanesulfonyl-6-(trifluoromethyl)-1-benzofuran-2-carboxylic acid |
2138348-57-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-361122-0.5g |
3-methanesulfonyl-6-(trifluoromethyl)-1-benzofuran-2-carboxylic acid |
2138348-57-7 | 0.5g |
$2910.0 | 2023-03-07 | ||
| Enamine | EN300-361122-2.5g |
3-methanesulfonyl-6-(trifluoromethyl)-1-benzofuran-2-carboxylic acid |
2138348-57-7 | 2.5g |
$5940.0 | 2023-03-07 | ||
| Enamine | EN300-361122-0.05g |
3-methanesulfonyl-6-(trifluoromethyl)-1-benzofuran-2-carboxylic acid |
2138348-57-7 | 0.05g |
$2545.0 | 2023-03-07 | ||
| Enamine | EN300-361122-10.0g |
3-methanesulfonyl-6-(trifluoromethyl)-1-benzofuran-2-carboxylic acid |
2138348-57-7 | 10.0g |
$13032.0 | 2023-03-07 | ||
| Enamine | EN300-361122-5.0g |
3-methanesulfonyl-6-(trifluoromethyl)-1-benzofuran-2-carboxylic acid |
2138348-57-7 | 5.0g |
$8790.0 | 2023-03-07 | ||
| Enamine | EN300-361122-0.1g |
3-methanesulfonyl-6-(trifluoromethyl)-1-benzofuran-2-carboxylic acid |
2138348-57-7 | 0.1g |
$2668.0 | 2023-03-07 |
2-Benzofurancarboxylic acid, 3-(methylsulfonyl)-6-(trifluoromethyl)- 関連文献
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Fred Wudl Energy Environ. Sci., 2013,6, 392-406
-
J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034
2138348-57-7 (2-Benzofurancarboxylic acid, 3-(methylsulfonyl)-6-(trifluoromethyl)-) 関連製品
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 5587-61-1(Triisocyanato(methyl)silane)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 13769-43-2(potassium metavanadate)
- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)
- 111362-50-6(5-Amino-2-chlorobenzamide)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
